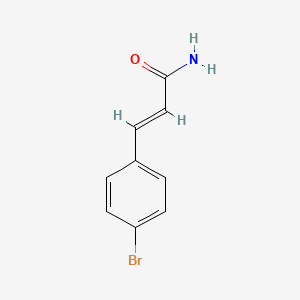

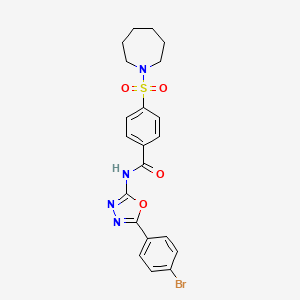

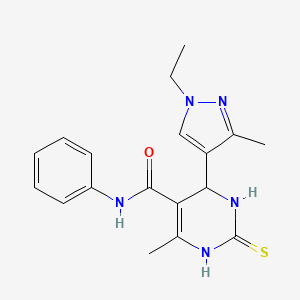

![molecular formula C20H24ClN3O3S B2361977 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1216578-91-4](/img/structure/B2361977.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole derivatives are key structural compounds for many products that are characterized by a variety of biological properties . They have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry .

Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione using two different conditions .

Chemical Reactions Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

Applications De Recherche Scientifique

Efficient Synthesis Strategies

- Research demonstrates efficient synthesis methods for related heterocyclic compounds, emphasizing domino strategies for creating multifunctionalized derivatives. These methods are noteworthy for their eco-friendliness and potential application in generating structurally related compounds with varied biological activities (Ma et al., 2014).

Potential Biological Activities

- Studies on cerebral protective agents have synthesized compounds with anti-anoxic activity, indicating potential neuroprotective applications for related thiazole derivatives (Ohkubo et al., 1995).

- Compounds derived from benzodifuranyl and thiazolopyrimidines, investigated for anti-inflammatory and analgesic properties, demonstrate the relevance of thiazole and furan derivatives in developing new pharmacological agents with minimized side effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Properties

- Novel synthesis of quinoline-attached furan-2(3H)-ones showing significant anti-inflammatory and antibacterial activities hints at the potential of furan derivatives in addressing bacterial infections and inflammation (Alam et al., 2011).

- Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as inhibitors of Mycobacterium tuberculosis showcases the exploration of thiazole and furan derivatives for developing antitubercular agents (Marvadi et al., 2020).

Antiviral Applications

- Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, indicating the potential antiviral applications of furan derivatives (Yongshi et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S.ClH/c1-2-15-5-6-16-18(14-15)27-20(21-16)23(19(24)17-4-3-11-26-17)8-7-22-9-12-25-13-10-22;/h3-6,11,14H,2,7-10,12-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCMNFVRPHCCGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

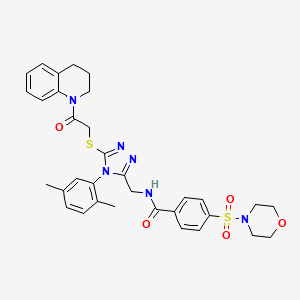

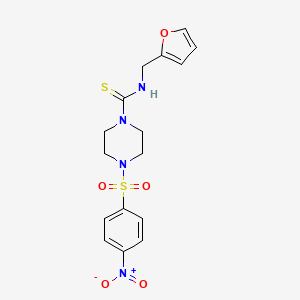

![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)

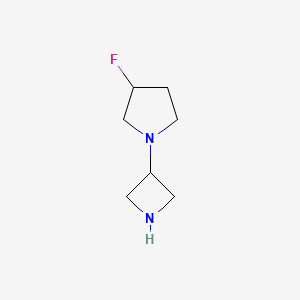

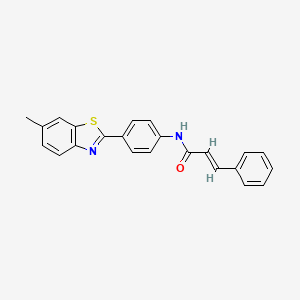

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)

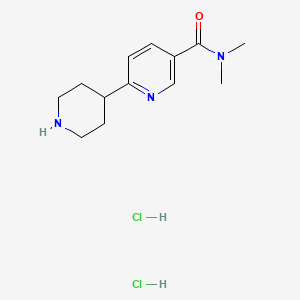

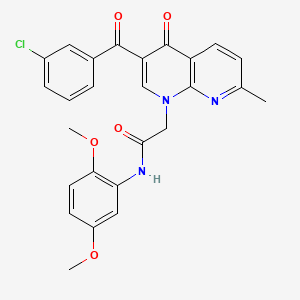

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)